(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine
Description
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
(2S)-1-(1-methyltriazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C6H12N4/c1-5(7)3-6-4-10(2)9-8-6/h4-5H,3,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
PZSRJLZFQGEFSY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN(N=N1)C)N |
Canonical SMILES |
CC(CC1=CN(N=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1-Methyl-1H-1,2,3-triazole Core
The 1-methyl substitution on the triazole nitrogen is often introduced by methylation of 1H-1,2,3-triazol-4-amine derivatives or by using methylated azides or alkynes as starting materials.
One documented approach involves:
- Starting from 1-methyl-4-nitro-1H-1,2,3-triazole , reduction to the corresponding amine is achieved using 10% palladium on activated carbon under hydrogen atmosphere in methanol at room temperature for 4 hours , yielding 1-methyl-1H-1,2,3-triazol-4-amine with 98% yield.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Reduction | Pd/C (10%), H2, MeOH, 20°C, 4 h | 98% | High purity yellow solid |
This intermediate serves as a crucial building block for further elaboration.
Construction of the Chiral Propan-2-amine Side Chain
The chiral center at the propan-2-amine position can be introduced via stereoselective synthesis routes such as:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The formation of the 1,2,3-triazole ring is most commonly accomplished via the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne under copper catalysis.
A representative procedure includes:
- Reacting an azide derivative with a terminal alkyne in a 1:1 tert-butanol/water solvent system.
- Using copper(II) sulfate (5 mol%) and sodium ascorbate (10 mol%) as the catalytic system.
- Stirring at 50-60°C for 6-12 hours or using microwave irradiation at 120°C for 12 minutes for accelerated synthesis.
| Parameter | Details |
|---|---|
| Solvent | tBuOH/H2O (1:1 v/v) |
| Catalyst | CuSO4 (5 mol%), sodium ascorbate (10 mol%) |
| Temperature | 50-60°C or microwave 120°C |
| Time | 6-12 h (thermal) or 12 min (microwave) |
| Work-up | Filtration, extraction with ethyl acetate, column chromatography |
This method yields regioselective 1,4-disubstituted 1,2,3-triazoles with high purity and good yields.
Integration of the Chiral Amine to the Triazole Ring
The key intermediate azide bearing the chiral side chain is subjected to CuAAC with a methylated alkyne or an alkyne derivative to form the triazole ring with the desired substitution pattern.
For example:
- The azide compound prepared from the chiral alcohol is reacted with a methyl-substituted alkyne in the presence of CuI and triethylamine in acetonitrile at room temperature for 3 hours.
- The product is purified by flash chromatography to obtain the desired triazole derivative in yields ranging from 76% to 82%.
Summary of Representative Synthetic Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Methyl-4-nitro-1H-1,2,3-triazole | Pd/C (10%), H2, MeOH, 20°C, 4 h | 1-Methyl-1H-1,2,3-triazol-4-amine | 98 |
| 2 | Chiral alcohol (e.g., (S)-ethyl lactate) | Mitsunobu reaction, tosylation, azide substitution | Chiral azide intermediate | 78-95 |
| 3 | Chiral azide + methyl alkyne | CuI, Et3N, MeCN, RT, 3 h | (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine | 76-82 |
Analytical and Characterization Data
The synthesized compound is characterized by:
-
- Presence of characteristic amine N-H stretches and triazole ring vibrations.
Research Findings and Practical Considerations
- The CuAAC "click" reaction is the most reliable and efficient method for constructing the triazole ring with excellent regioselectivity and yields.
- Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes without compromising yield or purity.
- The stereochemistry of the chiral center is preserved through the synthetic sequence when starting from optically pure precursors, enabling the production of enantiomerically pure compounds.
- The use of palladium-catalyzed hydrogenation for reduction steps is highly effective for converting nitro groups to amines in triazole derivatives.
Chemical Reactions Analysis
Classification and Structural Features
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is classified as an amine and a triazole derivative. The compound has a chiral center at the propanamine moiety, which contributes to its stereochemistry. Key structural data includes its molecular formula and molecular weight.
Potential Chemical Reactions
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can undergo several types of chemical reactions due to the presence of the amino and triazole groups:
-
Acylation: The amino group can react with acyl halides or anhydrides to form amides.
-
Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents.
-
Triazole Reactions: The triazole ring can participate in cycloaddition reactions and can be used as aClick chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAc) reaction can be employed to synthesize 1,2,3-triazole derivatives . In this reaction, an azide and an alkyne react to form a triazole ring in the presence of a copper catalyst .
-
N-Alkylation: (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can undergo N-alkylation reactions, where an alkyl group is attached to one of the nitrogen atoms in the triazole ring.
-
Cycloaddition Reactions: Triazole rings can participate in cycloaddition reactions with various dienophiles or dipolarophiles to form fused heterocyclic systems .
-
Salt Formation: Amines react with acids to form ammonium salts.
-
Schiff Base Formation: Reaction with aldehydes or ketones to form imines.
Reaction Conditions
Common reagents for these reactions include:
-
Acyl halides (e.g., acetyl chloride, benzoyl chloride)
-
Alkyl halides (e.g., methyl iodide, ethyl bromide)
-
Base catalysts (e.g., pyridine, triethylamine)
The reactions are typically monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm product identity and purity.
Mechanism of Action and Biological Activity
The mechanism of action for (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is primarily linked to its interactions with biological targets. Triazole compounds are known to exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungal cell membranes, which disrupts membrane integrity and leads to cell death. Compounds containing triazole rings exhibit significant biological activities, including antibacterial and antifungal properties, by disrupting cellular processes through enzyme activity inhibition or interference with nucleic acid synthesis.
Scientific Research Applications
Chemical Reactivity
The chemical reactivity of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can be attributed to the following:
- The alcohol group can undergo reactions such as esterification, oxidation, and ether formation.
- The triazole ring can participate in cycloaddition reactions and serve as a ligand in metal coordination chemistry.
Potential applications
The applications of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine are diverse and include:
- Medicinal Chemistry: Serving as a building block for synthesizing pharmaceutical compounds targeting various diseases.
- Agrochemicals: Potential use as a fungicide or herbicide due to its biological activity.
- Material Science: Incorporation into polymers and materials to modify their properties.
Data Table
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Methyltriazole | Contains a triazole ring; lacks amine functionality | Antimicrobial properties |
| Propan-2-amine | Simple amine structure without heterocycles | General solvent; low biological activity |
| 4-Aminotriazole | Aminated triazole derivative | Potentially enhanced bioactivity |
| (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine | Specific stereochemistry combined with the triazole moiety, allows for selective interactions with biological targets | Its potential as a drug candidate compared to its structurally similar counterparts |
Mechanism of Action
The mechanism of action of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine Dihydrochloride
2-(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)propan-2-amine (109c)
tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine
- Structure : Three tert-butyl-triazole units attached to a central amine.
- Impact : Increased steric bulk and lipophilicity (Molecular weight: 447.56 g/mol), suitable for metal coordination or supramolecular chemistry .
Physicochemical and Pharmacological Properties
Key Observations :
- Salt forms (e.g., dihydrochloride) drastically improve solubility, critical for in vivo applications .
- Aromatic substituents (e.g., methoxyphenyl) enhance receptor binding but may reduce metabolic stability .
- Steric bulk (e.g., tert-butyl) limits solubility but enables applications in material science .
Biological Activity
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is a chiral compound featuring a triazole ring, which has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural properties of this compound allow for interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is with a molecular weight of 141.17 g/mol. The presence of a secondary amine and the triazole moiety are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 2059910-52-8 |
Antimicrobial Activity
Research has indicated that compounds containing triazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine possesses notable activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The triazole ring can interact with enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial DNA replication and folate metabolism, respectively.
Case Studies
A study investigating the structure-activity relationship (SAR) of triazole derivatives found that modifications in the triazole structure significantly influenced their antimicrobial potency. For example:
- Compound Variants : Derivatives with different substituents on the triazole ring demonstrated varying degrees of activity, highlighting the importance of structural nuances in determining biological efficacy .
Applications
Due to its promising biological activity, (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is being explored for potential applications in:
- Antimicrobial Agents : As a candidate for developing new antibiotics targeting resistant bacterial strains.
Q & A
Q. What are the recommended synthetic strategies for preparing (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by chiral resolution or asymmetric synthesis to achieve the (2S) configuration. For example, a similar compound, 2-(1-[4-methoxybenzyl]-1H-1,2,3-triazol-4-yl)propan-2-amine , was synthesized using a benzoyl chloride coupling reaction with 85% yield under optimized conditions (n-hexane/EtOAc solvent gradient, silica gel chromatography) . Key optimization parameters include:
- Temperature control (20–25°C for Cu catalyst stability).
- Stoichiometric ratios (1:1.1 amine:acyl chloride).
- Purification via chiral HPLC or crystallization for enantiomeric purity.
Q. Table 1: Example Synthesis Conditions
| Reagent | Quantity | Solvent System | Yield |
|---|---|---|---|
| Acyl chloride | 2.4 mmol | n-hexane/EtOAc (3:2) | 85% |
| Triazolyl amine | 2.3 mmol | Column chromatography |
Q. How can the chiral configuration and structural integrity of this compound be validated experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement for challenging crystals). SHELX programs are robust for small-molecule resolution, especially with high-resolution data .
- Chiral HPLC : Employ a Daicel Chiralpak column with a hexane/isopropanol mobile phase to resolve enantiomers.
- NMR spectroscopy : Compare -NMR shifts of the (2S) enantiomer with its diastereomeric salts (e.g., dihydrochloride form, CAS: C6H14Cl2N4) to confirm configuration .
Q. Table 2: Key Crystallographic Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space group | P222 |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural analysis?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in solution) or crystal packing effects.
- Step 1 : Re-examine NMR conditions (temperature, solvent) to detect conformational flexibility.
- Step 2 : Perform DFT calculations (e.g., Gaussian09) to model solution-state conformers and compare with X-ray data.
- Step 3 : Use SHELXL’s TWIN/BASF commands to refine potential twinning or disorder in the crystal .
Example Case : A similar triazolyl compound showed divergent -NMR shifts in DMSO vs. crystalline state due to hydrogen bonding in the solid phase .
Q. What experimental designs are suitable for studying the reactivity of this amine in Schiff base formation or metal coordination?
Methodological Answer:
- Schiff base synthesis : React with aldehydes/ketones (e.g., thiophene-2-carboxaldehyde) in ethanol under reflux. Monitor via TLC and characterize complexes using ESI-MS and IR (e.g., ν(C=N) ~1600 cm) .
- Metal coordination : Titrate with Ru(II) or Co(II) salts in anhydrous THF. Use cyclic voltammetry to assess redox activity.
Q. Table 3: Example Reaction Conditions for Schiff Base Formation
| Component | Molar Ratio | Reaction Time | Yield |
|---|---|---|---|
| Aldehyde | 1:1.2 | 6 h (reflux) | 70–85% |
Q. How can computational methods predict the compound’s stability under varying pH or solvent conditions?
Methodological Answer:
- pKa prediction : Use ChemAxon or ACD/Labs to estimate protonation states. The amine group (pKa ~9–10) dictates solubility in acidic buffers.
- Solvent stability : Run MD simulations (GROMACS) to assess degradation pathways. For instance, the dihydrochloride salt (CAS: C6H14Cl2N4) shows enhanced aqueous stability vs. the free base .
Q. What strategies mitigate solubility challenges during formulation for biological assays?
Methodological Answer:
- Co-crystallization : Screen with GRAS co-formers (e.g., citric acid) to improve bioavailability.
- Salt formation : Convert to hydrochloride salts (e.g., 1:2 molar ratio with HCl) for enhanced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
